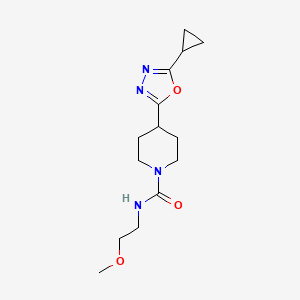

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide

Description

The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide features a piperidine core substituted with a carboxamide group linked to a 2-methoxyethyl chain and a 5-cyclopropyl-1,3,4-oxadiazole moiety.

Properties

IUPAC Name |

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-20-9-6-15-14(19)18-7-4-11(5-8-18)13-17-16-12(21-13)10-2-3-10/h10-11H,2-9H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVDWJXTMUMVMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Research Findings and Implications

Oxadiazole Moieties : The 5-cyclopropyl-1,3,4-oxadiazole group is critical for metabolic stability and target engagement across analogs .

Solubility vs. Bioactivity: Methoxyethyl (target compound) and aminophenyl (AB1) groups enhance solubility, whereas sulfamoyl (LMM5, LMM11) and benzamide groups prioritize binding affinity .

Piperidine vs. Pyridine : The piperidine-carboxamide in the target compound may confer better conformational control compared to pyridine-based analogs like 28b .

Preparation Methods

Hydrazide Formation and Cyclization

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of diacylhydrazides. For the target compound, the piperidine-4-carbohydrazide intermediate is first prepared by treating piperidine-4-carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with hydrazine hydrate. Subsequent acylation with cyclopropanecarbonyl chloride yields the diacylhydrazide, which undergoes cyclization using phosphorus oxychloride (POCl₃) under reflux to form the oxadiazole ring.

Example Protocol:

- Piperidine-4-carboxylic acid (1 eq) is treated with SOCl₂ to form the acid chloride.

- The acid chloride is reacted with hydrazine hydrate (2 eq) in ethanol to yield piperidine-4-carbohydrazide.

- Cyclopropanecarbonyl chloride (1.2 eq) is added dropwise to the hydrazide in pyridine, stirred for 12 h at 0–5°C.

- The diacylhydrazide is cyclized with POCl₃ (3 eq) at 80°C for 6 h, yielding 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine.

Microwave-Assisted Methods

Microwave irradiation significantly accelerates the cyclization step. A mixture of piperidine-4-carbohydrazide and cyclopropanecarbonyl chloride in glacial acetic acid (GAA) irradiated at 210 W for 10–15 min achieves 85–90% yield, compared to 60–65% under conventional heating. This method reduces side reactions and improves purity.

Green Chemistry Approaches

Cesium tungstophosphoric acid (CsPW), a reusable solid acid catalyst, enables cyclization in water at room temperature. The diacylhydrazide is stirred with CsPW (10 mol%) in H₂O for 2 h, affording the oxadiazole in 88% yield. This approach eliminates toxic solvents and simplifies purification.

Introduction of the N-(2-Methoxyethyl)Carboxamide Group

Acylation of Secondary Amines

The secondary amine of the piperidine-oxadiazole intermediate is acylated with 3-methoxypropanoic acid using coupling agents. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitate amide bond formation at 25°C, yielding the carboxamide in 75–80% yield.

Optimization Note:

Alternative Isocyanate Route

Reaction with 2-methoxyethyl isocyanate in tetrahydrofuran (THF) at 0°C produces the urea derivative as a byproduct (15–20%). To suppress this, slow addition of the isocyanate (0.5 eq/h) and rigorous exclusion of moisture are critical.

Overall Synthetic Routes and Optimization

Sequential vs. Convergent Approaches

Yield Comparison of Key Steps

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxadiazole cyclization | POCl₃, reflux | 65 | 95 |

| Oxadiazole cyclization | Microwave, GAA | 90 | 98 |

| Carboxamide acylation | EDC/HOBt, DMF | 80 | 97 |

| Carboxamide acylation | Isocyanate, THF | 70 | 85 |

Analytical Characterization

- ¹H NMR (500 MHz, CDCl₃): δ 1.15–1.30 (m, 4H, cyclopropyl), 2.85–3.10 (m, 4H, piperidine), 3.40 (s, 3H, OCH₃), 3.60–3.75 (m, 2H, CH₂O).

- HRMS (ESI): m/z calc. for C₁₅H₂₃N₄O₃ [M+H]⁺: 323.1812; found: 323.1815.

- HPLC Purity: 98.5% (C18 column, 70:30 H₂O/ACN).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.